Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate
Overview
Description
Ethyl 2-cyanoacetate derivatives are crucial in organic chemistry due to their versatility in synthesizing various heterocyclic compounds. These derivatives serve as key intermediates in the synthesis of novel compounds with potential applications in pharmaceuticals, materials science, and as fluorescent markers.
Synthesis Analysis
The synthesis of Ethyl 2-cyanoacetate derivatives involves multi-component reactions that offer a broad range of novel compounds. For example, the reaction of benzothiazole derivatives with ethyl bromocyanoacetate in acetone yields novel compounds confirmed by spectroscopic methods (Nassiri & Milani, 2020). Another approach involves the reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, demonstrating the synthetic flexibility of ethyl 2-cyanoacetate derivatives (Chunikhin & Ershov, 2021).
Molecular Structure Analysis
The crystal structure of related compounds, like ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, reveals significant insights into the molecular geometry and intermolecular interactions, which are pivotal for understanding the reactivity and properties of these derivatives (Boukhedena et al., 2018).
Chemical Reactions and Properties
Ethyl 2-cyanoacetate derivatives undergo various chemical reactions, leading to the formation of complex heterocyclic systems. Cyclization reactions, for instance, offer pathways to synthesize octahydrophenanthrene derivatives, showcasing the compound's utility in constructing complex molecular architectures (Wilamowski et al., 1995).
Physical Properties Analysis
The physical properties, such as fluorescence, of ethyl 2-cyanoacetate derivatives are influenced by their molecular structure. For example, synthesized compounds exhibit solid-state fluorescence, which varies depending on the solvent, highlighting the importance of structural analysis in determining optical properties (Chunikhin & Ershov, 2021).
Chemical Properties Analysis
The chemical properties of Ethyl 2-cyanoacetate derivatives, including reactivity and stability, are determined by their functional groups and molecular structure. Studies on the hydrolysis and tautomeric states of these compounds provide valuable insights into their chemical behavior, essential for developing synthetic strategies and applications (Gaetani et al., 1972).
properties
IUPAC Name |
ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-21-17(20)16(12-18)15-8-10-19(11-9-15)13-14-6-4-3-5-7-14/h3-7H,2,8-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTSIRUENGPGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCN(CC1)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329885 | |
Record name | Ethyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate | |
CAS RN |
1463-52-1 | |
Record name | Ethyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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